4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

CAS No.: 898768-89-3

Cat. No.: VC2300966

Molecular Formula: C16H14BrFO

Molecular Weight: 321.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898768-89-3 |

|---|---|

| Molecular Formula | C16H14BrFO |

| Molecular Weight | 321.18 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |

| Standard InChI Key | AAZWIJPRQSFTKR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Structure and Properties

Chemical Identity

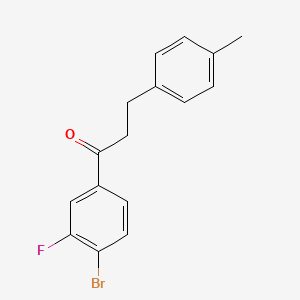

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone has the molecular formula C16H14BrFO and a molecular weight of 321.18 g/mol . The structure consists of two aromatic rings: one with a methyl substituent and another with bromine and fluorine substituents, connected through a propiophenone backbone. The various chemical identifiers of this compound are summarized in Table 1.

Table 1: Chemical Identity of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

Chemical Reactivity

The chemical reactivity of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is influenced by several functional groups within its structure. The carbonyl group (C=O) is a ketone, which is susceptible to nucleophilic addition reactions typical of ketones. This reactivity makes it potentially useful as an intermediate in organic synthesis. The bromine and fluorine atoms, being electronegative, introduce inductive effects that influence electron distribution across the molecule and consequently affect its reactivity patterns.

Physical Properties

Understanding the physical properties of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is essential for predicting its behavior under different conditions and assessing its potential applications. Based on available data, the predicted physical properties of this compound are summarized in Table 2.

Table 2: Physical Properties of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

It is important to note that these values are computational predictions rather than experimentally determined values . The relatively high predicted boiling point suggests strong intermolecular forces, which is consistent with the presence of halogen atoms and the aromatic rings in the structure . The predicted density is typical for halogenated aromatic compounds, reflecting the presence of heavier atoms like bromine in the molecular structure . Further experimental research would be needed to determine other physical properties such as appearance, solubility profile, and precise melting point.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume